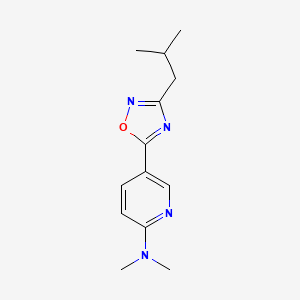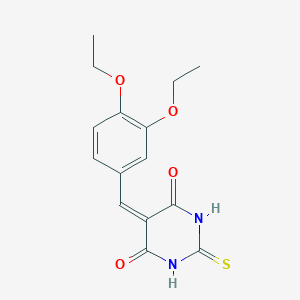
5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine, also known as CLP290, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. CLP290 is a selective activator of the potassium channel KCC2, which plays a crucial role in regulating neuronal excitability and synaptic transmission. In
Mécanisme D'action
KCC2 is a potassium-chloride cotransporter that is responsible for maintaining the low intracellular chloride concentration in neurons. The activity of KCC2 is crucial for the proper functioning of inhibitory neurotransmission. In pathological conditions, such as epilepsy and neuropathic pain, the activity of KCC2 is reduced, leading to an increase in neuronal excitability and a decrease in inhibitory synaptic transmission. 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine selectively activates KCC2, leading to an increase in its activity and a restoration of inhibitory neurotransmission.
Biochemical and Physiological Effects:
The activation of KCC2 by 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine has been shown to have several biochemical and physiological effects. In preclinical studies, 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine has been shown to reduce the frequency and duration of epileptic seizures, alleviate neuropathic pain, and improve locomotor function in spinal cord injury models. 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine has also been shown to enhance synaptic plasticity and improve learning and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine is its selectivity for KCC2, which minimizes off-target effects. 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine is also highly soluble in water, making it suitable for use in aqueous solutions. However, one limitation of 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine is its relatively short half-life, which requires frequent dosing in animal models. Another limitation is the lack of human clinical data, which limits our understanding of its potential therapeutic applications in humans.
Orientations Futures
There are several future directions for the research and development of 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine. One direction is the optimization of its pharmacokinetic properties to improve its half-life and bioavailability. Another direction is the exploration of its potential therapeutic applications in other neurological disorders, such as autism spectrum disorders and traumatic brain injury. Additionally, the development of selective KCC2 activators with improved potency and selectivity may lead to the discovery of new therapeutic targets for neurological disorders.
Conclusion:
In conclusion, 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine is a small molecule with significant potential for the treatment of various neurological disorders. Its selective activation of KCC2 makes it a promising candidate for the restoration of inhibitory neurotransmission and the reduction of neuronal excitability. Further research is needed to optimize its pharmacokinetic properties and explore its potential therapeutic applications in humans.
Méthodes De Synthèse
The synthesis of 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine involves a multi-step process that begins with the reaction of 3-isobutyl-1,2,4-oxadiazole with N,N-dimethyl-2-chloropyridine in the presence of a base to form the intermediate compound. The intermediate is then reacted with sodium hydride and methyl iodide to yield the final product, 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine. The synthesis of 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, neuropathic pain, and spinal cord injury. In preclinical studies, 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine has been shown to increase the activity of KCC2, leading to a reduction in neuronal excitability and an increase in inhibitory synaptic transmission. This mechanism of action makes 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine a promising candidate for the treatment of hyperexcitability disorders.
Propriétés
IUPAC Name |
N,N-dimethyl-5-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-9(2)7-11-15-13(18-16-11)10-5-6-12(14-8-10)17(3)4/h5-6,8-9H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEAXSDLQOWBGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=N1)C2=CN=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate](/img/structure/B4989464.png)
![2-(2-methoxyphenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B4989467.png)
![N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4989478.png)
![3-[5-(2,5-dichlorophenyl)-2-furyl]-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4989497.png)

![2-[(4-methyl-1,1-dioxido-2,5-dihydro-3-thienyl)thio]-1H-benzimidazole](/img/structure/B4989520.png)

![methyl 4-{[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino}benzoate](/img/structure/B4989529.png)
![5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4989535.png)
![N-(4-chlorobenzyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4989543.png)
![4-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B4989554.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-iodobenzamide](/img/structure/B4989555.png)

![5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B4989562.png)